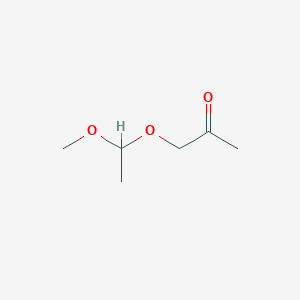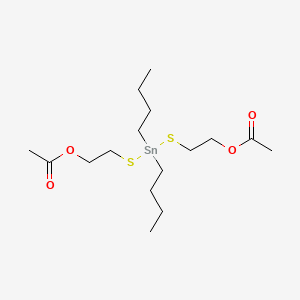
3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine is an organic compound that features a pyridine ring substituted with a tert-butyl-benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-ylamine and 4-tert-butylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The pyridine-2-ylamine is reacted with 4-tert-butylbenzyl chloride under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the tert-butyl-benzyloxy group.
Reduction: Reduced forms of the pyridine ring.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Tert-butyl-benzyloxy)-3-ethoxy-benzaldehyde
- 4-Tert-butyl-3-iodoheptane
Uniqueness
3-(4-Tert-butyl-benzyloxy)-pyridin-2-ylamine is unique due to the presence of both a pyridine ring and a tert-butyl-benzyloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C16H20N2O |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
3-[(4-tert-butylphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C16H20N2O/c1-16(2,3)13-8-6-12(7-9-13)11-19-14-5-4-10-18-15(14)17/h4-10H,11H2,1-3H3,(H2,17,18) |
Clé InChI |
NCWFFAQNEXQRAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)COC2=C(N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)

![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)







